molecular formula C11H15BrN6 B1665077 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine CAS No. 134892-42-5

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine

货号: B1665077
CAS 编号: 134892-42-5
分子量: 296.17 g/mol
InChI 键: CETMNKCDAHCKRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Model Compound in Research

Brimonidine serves as a model compound for studying alpha-2 adrenergic receptor agonists. Its unique structure allows researchers to investigate receptor interactions and the pharmacological properties of similar compounds.

Synthesis and Derivatives

The synthesis of Brimonidine involves the reaction of 5-bromo-6-nitroquinoxaline with 2-amino-4,5-dihydro-1H-imidazole. This method has been optimized for producing derivatives that may enhance therapeutic efficacy or reduce side effects.

Synthesis Method Starting Materials Yield (%)
Reaction A5-bromo-6-nitroquinoxaline + 2-amino-4,5-dihydro-1H-imidazole85%

Cellular Signaling Studies

Brimonidine's effect on cellular signaling pathways is under investigation for its potential role in modulating various biological processes. Studies indicate that it may influence pathways involved in neuroprotection and inflammation.

Case Study: Neuroprotection

A study examining Brimonidine's neuroprotective effects revealed that it could reduce neuronal apoptosis in models of retinal injury. This suggests potential applications in treating neurodegenerative diseases.

Glaucoma Treatment

Brimonidine is primarily used to treat glaucoma and ocular hypertension. It effectively reduces intraocular pressure (IOP) by decreasing aqueous humor production.

Application Effect on IOP Dosage Form
Glaucoma TreatmentReduces IOP by 20%Eye drops (0.1% solution)

Comparison with Other Treatments

Compared to other alpha-2 adrenergic agonists such as clonidine and apraclonidine, Brimonidine offers a favorable safety profile with fewer systemic side effects.

Compound Efficacy Side Effects
BrimonidineHighLocalized irritation
ClonidineModerateSedation
ApraclonidineHighDry mouth

生物活性

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 134892-42-5
Molecular Formula C₁₁H₁₄BrN₅
Molecular Weight 296.17 g/mol
Storage Conditions Inert atmosphere; store at -20°C

This compound has been studied for its interaction with various biological targets. It primarily acts as an agonist for adrenergic alpha-2 receptors, which are implicated in managing intraocular pressure associated with open-angle glaucoma .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antitumor Activity : Preliminary studies have shown potential antitumor properties, particularly in inhibiting the growth of certain cancer cell lines. For example, compounds with similar quinoxaline structures have been documented to exhibit cytotoxic effects against various tumor cells .
  • Neuroprotective Effects : The compound may also possess neuroprotective qualities, potentially offering therapeutic benefits in neurodegenerative diseases. This is supported by studies indicating that quinoxaline derivatives can modulate glutamate receptor activity .

Study 1: Antitumor Activity

A study published in PubMed explored the antitumor efficacy of quinoxaline derivatives. The results demonstrated that compounds structurally related to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The IC50 values ranged from 10 to 50 µM depending on the specific cancer cell line tested .

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of quinoxaline derivatives. The study found that these compounds could reduce oxidative stress in neuronal cells and enhance cell viability under conditions mimicking neurodegeneration. The protective effect was attributed to modulation of glutamate receptor activity and reduced excitotoxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to its molecular structure can significantly influence its biological activity. For instance:

ModificationEffect on Activity
Bromine Substitution Enhances binding affinity to receptors
Imidazole Ring Presence Increases neuroprotective properties
Tetrahydroquinoxaline Core Critical for antitumor activity

属性

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-2,13-14H,3-6H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETMNKCDAHCKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2Br)NC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928810
Record name 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134892-42-5
Record name Agn 190851
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134892425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine
Reactant of Route 3
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine
Reactant of Route 5
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine
Reactant of Route 6
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。